

An In-Depth Technical Guide to Isotoosendanin: Molecular Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Isotoosendanin*

Cat. No.: *B15614289*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin, a natural triterpenoid extracted from the fruit of *Melia toosendan*, is a compound of growing interest in the scientific community, particularly in the fields of pharmacology and drug development.^[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of **isotoosendanin**, with a focus on its mechanisms of action and relevant experimental protocols.

Molecular Structure and Physicochemical Properties

Isotoosendanin, with the chemical formula $C_{30}H_{38}O_{11}$, is a complex limonoid characterized by a highly oxygenated and sterically intricate pentacyclic structure.^[1] Its molecular weight is 574.62 g/mol.^[1] The structural details and key physicochemical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Isotoosendanin

Property	Value	Reference
Chemical Formula	C30H38O11	[1]
Molecular Weight	574.62 g/mol	[1]
CAS Number	97871-44-8	[1]
Appearance	Powder	[1]
Purity	>98%	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Storage	Desiccate at -20°C	[1]

Further quantitative physicochemical data such as melting point, pKa, and logP are not readily available in the reviewed literature.

Spectroscopic Data

The structural elucidation and quality control of **isotoosendanin** are typically performed using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed ¹H and ¹³C NMR spectral data with complete assignments for **isotoosendanin** are not available in the public domain literature reviewed, its identity is routinely confirmed by NMR techniques.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the analysis of **isotoosendanin**, particularly in pharmacokinetic studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the precursor ion and major product ion are well-characterized, enabling sensitive and specific quantification.

Table 2: Mass Spectrometry Data for Isotoosendanin

Parameter	Value	Reference
Ionization Mode	Positive	[3]
Precursor Ion (m/z)	557 ([M+H-H ₂ O] ⁺)	[3]
Product Ion (m/z)	437	[3]

A detailed fragmentation analysis for structural elucidation purposes is not extensively described in the reviewed literature.

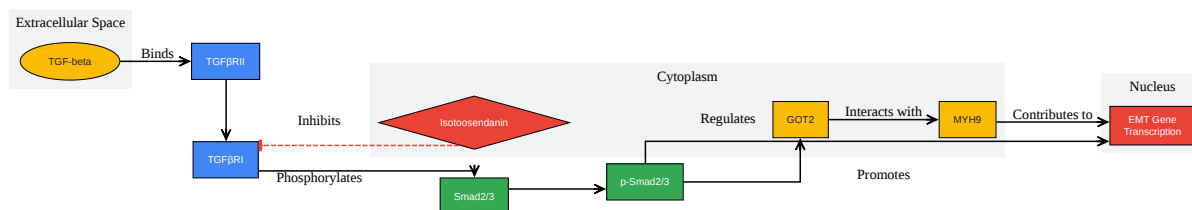
Biological Activities and Signaling Pathways

Isotoosendanin exhibits a range of biological activities, including anti-inflammatory, analgesic, and potent anti-cancer effects.[4] Its anti-cancer properties have been notably studied in the context of triple-negative breast cancer (TNBC), where it has been shown to inhibit tumor growth and metastasis.[1] The mechanisms underlying these effects involve the modulation of key cellular signaling pathways.

TGF- β Signaling Pathway

A primary mechanism of action for **isotoosendanin** in inhibiting cancer metastasis is through the direct targeting of the Transforming Growth Factor- β (TGF- β) signaling pathway.

Isotoosendanin has been shown to directly interact with the TGF- β receptor type 1 (TGF β R1), thereby inhibiting its kinase activity.[5] This inhibition prevents the downstream phosphorylation of Smad2/3, leading to a cascade of effects that ultimately suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[5][6]

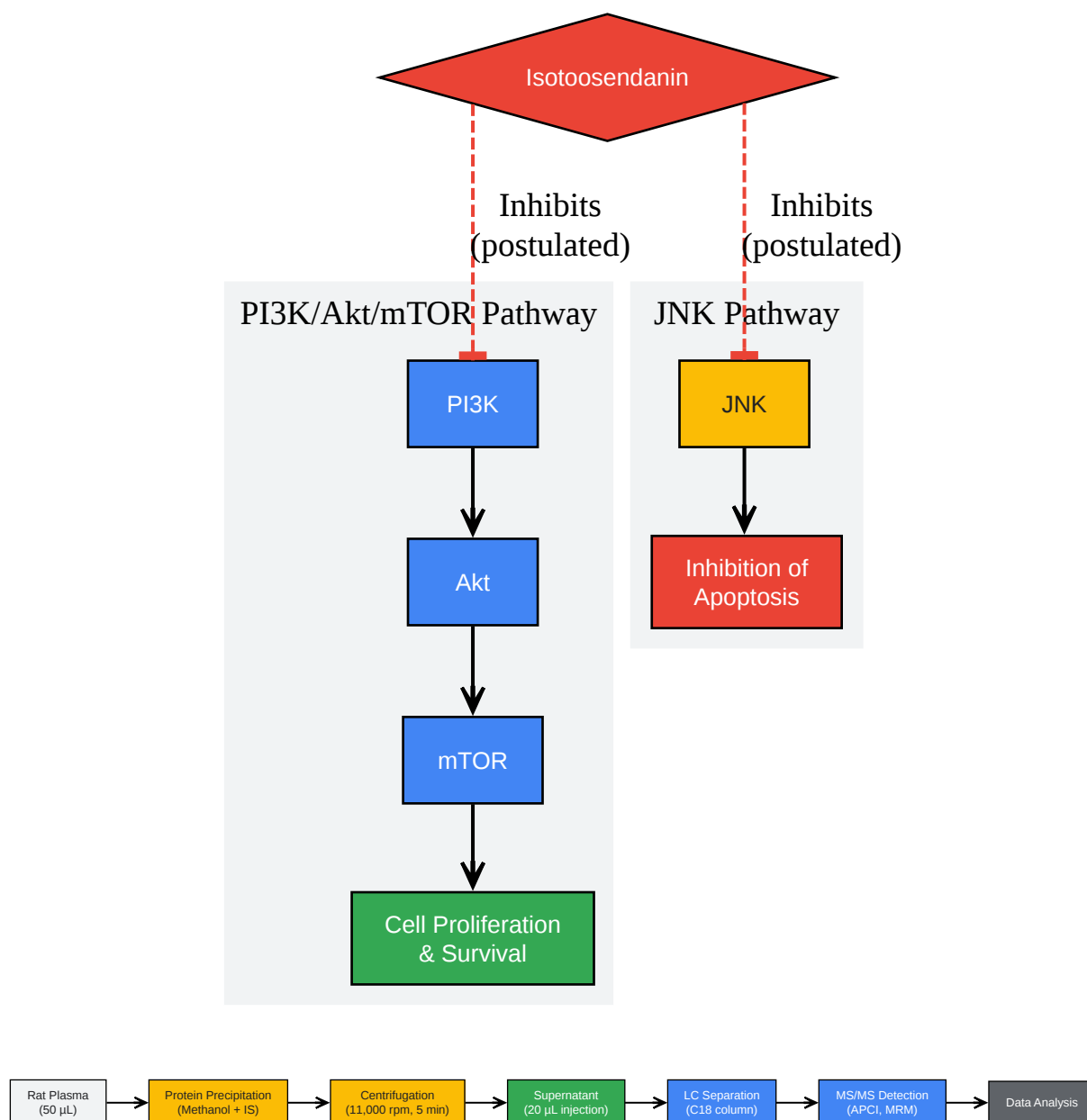


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Isootoosendanin's inhibition of the TGF- β signaling pathway.

PI3K/Akt/mTOR and JNK Signaling Pathways

While direct studies on **isotoosendanin's** effects on the PI3K/Akt/mTOR and JNK signaling pathways are limited, research on its isomer, toosendanin, provides valuable insights. Toosendanin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival in various cancers.[7] Additionally, toosendanin has been demonstrated to induce apoptosis in cancer cells through the suppression of the JNK signaling pathway.[3] Given the structural similarity, it is plausible that **isotoosendanin** shares these mechanisms of action, though further investigation is required for confirmation.



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